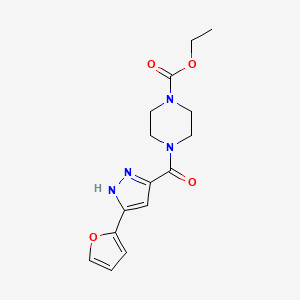![molecular formula C17H15N3O B2944645 3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 867135-50-0](/img/structure/B2944645.png)
3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one” is a pyrimidinyl Schiff base . Pyrimidine-based compounds are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules . They have a wide spectrum of pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . The synthesized metal complexes were found to be non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Physical And Chemical Properties Analysis
The synthesized metal complexes were non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Aplicaciones Científicas De Investigación
Neuroprotective Applications
The compound has shown potential in neuroprotective applications. For instance, a study investigated the beneficial effects of a similar azetidine derivative on ischaemia/reperfusion (I/R) brain injury . The compound showed potential in protecting mouse brains against I/R injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Antimicrobial Properties
The compound could potentially have antimicrobial properties. A study synthesized divalent Mn, Co, Ni, and Zn complexes with a similar naphthalen-2-yl compound and found that the compounds displayed moderate to good antimicrobial and antifungal activities .
Antioxidant Potentials
The same study also found that the synthesized compounds exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .
Organic Light-Emitting Diodes (OLEDs)
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials for efficient blue fluorescent organic light-emitting diodes .
Drug Discovery
The compound could potentially be used in drug discovery. ChemDiv, a fully Integrated Target-to-Clinic Contract Research Organization (CRO), has delivered hundreds of leads, drug candidates, and new drugs in various areas, including CNS, oncology, virology, inflammation, cardiometabolic, and immunology .
Chemical Sensing
Lasers are employed in chemical sensing, and it’s possible that this compound could have applications in this area .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby inhibiting the enzyme’s activity . This results in the disruption of cell cycle progression, particularly affecting the transition from G1 to S phase and the progression through the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when combined with cyclin A2, forms a complex that is essential for the transition from G1 to S phase and the progression through the S phase . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have reasonable bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to cell cycle arrest . This can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target
Direcciones Futuras
The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . Their use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives . Therefore, future research could focus on exploring more derivatives and their potential applications.
Propiedades
IUPAC Name |
3-methyl-4-naphthalen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-16-14(9-15(21)18-17(16)20-19-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOEWOPXGJRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

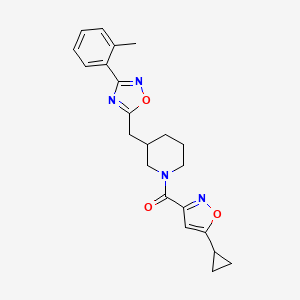

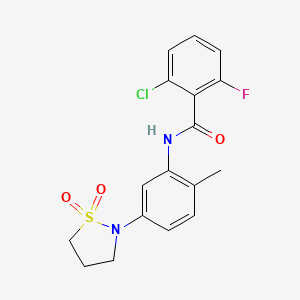
![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)

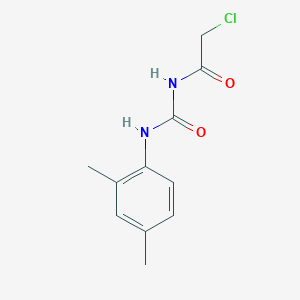
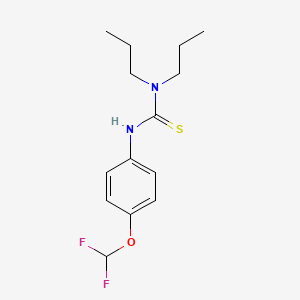
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)
